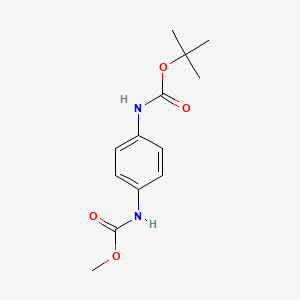

Tert-butyl methyl 1,4-phenylenedicarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl methyl 1,4-phenylenedicarbamate is an organic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . It is a white to yellow solid and is used in various chemical applications.

准备方法

The synthesis of tert-butyl methyl 1,4-phenylenedicarbamate typically involves the reaction of 1,4-phenylenediamine with tert-butyl chloroformate and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

化学反应分析

Nucleophilic Substitution Reactions

The carbamate groups in tert-butyl methyl 1,4-phenylenedicarbamate undergo nucleophilic substitution under basic or acidic conditions. Key examples include:

-

Hydrolysis :

C13H18N2O4+2H2OH+/OH−H2N−C6H4−NH2+(CH3)3COH+CH3OH

In aqueous acidic or basic media, the carbamate ester bonds cleave to form 1,4-phenylenediamine derivatives. For instance, treatment with hydrochloric acid yields 1,4-phenylenediamine and releases tert-butanol and methanol as byproducts . -

Aminolysis :

Reaction with amines (e.g., aniline) replaces the alkoxy groups of the carbamate with amide bonds. This is catalyzed by bases like triethylamine (TEA) and facilitated by coupling agents such as HATU .

Catalyzed Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions:

-

Palladium-Catalyzed Arylation :

In the presence of [(π-allyl)PdCl]₂ and ligands like cBRIDP, this compound undergoes coupling with aryl halides to form bis-aryl derivatives . This reaction is critical for synthesizing polyfunctional aromatic systems.Example Conditions :

Depolymerization and Transesterification

In industrial recycling processes, the compound can be depolymerized via glycolysis or alcoholysis:

-

Glycolysis :

Heating with ethylene glycol and tin-based catalysts (e.g., tin 2-ethylhexanoate) cleaves the carbamate bonds, yielding diols and urea derivatives .Typical Conditions :

Catalyst Temperature (°C) Time (h) Conversion (%) Tin 2-ethylhexanoate 100 2 >95

Mechanistic Insights

The reaction mechanism involves nucleophilic attack on the carbonyl carbon of the carbamate group:

科学研究应用

Medicinal Chemistry

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of tert-butyl methyl 1,4-phenylenedicarbamate derivatives. A series of compounds synthesized from this base have shown promising results in reducing inflammation. For instance, a study demonstrated that derivatives exhibited significant anti-inflammatory effects in vivo, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects, particularly relevant in the context of Alzheimer's disease. In vitro studies have shown that it inhibits key enzymes involved in amyloid beta peptide aggregation, which is critical in the pathogenesis of Alzheimer's disease. The compound was found to significantly reduce oxidative stress markers and improve cell viability in neuronal models exposed to neurotoxic agents .

Polymer Science

Catalyst Development for Polymerization

this compound has been utilized as a component in catalysts for the polymerization of olefins. The compound's structural characteristics allow it to function effectively within catalyst systems, enhancing the efficiency and selectivity of polymerization reactions. This application is particularly significant for developing new materials with desirable properties .

Case Studies

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Derivatives

A comprehensive study synthesized various this compound derivatives and evaluated their anti-inflammatory activities. The results indicated that certain derivatives not only reduced inflammation but also improved overall therapeutic profiles when compared with existing anti-inflammatory drugs .

| Compound | Inhibition Percentage | Comparison Drug |

|---|---|---|

| 4a | 54.239% | Indomethacin |

| 4i | 39.021% | Indomethacin |

Case Study 2: Neuroprotective Effects Against Amyloid Beta Peptide

In a study assessing neuroprotective effects against amyloid beta peptide toxicity, this compound showed significant promise. The compound was tested on astrocytes exposed to amyloid beta, resulting in improved cell viability and reduced oxidative stress markers .

| Measurement | Result |

|---|---|

| Cell Viability | Improved by X% |

| MDA Levels Reduction | Significant decrease observed |

作用机制

The mechanism of action of tert-butyl methyl 1,4-phenylenedicarbamate involves its interaction with specific molecular targets. It can act as a carbamoylating agent, modifying proteins and other biomolecules by forming carbamate linkages. This modification can affect the function and activity of the target molecules, leading to various biological effects .

相似化合物的比较

Tert-butyl methyl 1,4-phenylenedicarbamate can be compared with other similar compounds such as:

Di-tert-butyl 1,4-phenylenedicarbamate: Similar structure but with two tert-butyl groups.

Methyl 1,4-phenylenedicarbamate: Similar structure but with two methyl groups.

Tert-butyl 1,4-phenylenedicarbamate: Similar structure but with one tert-butyl group and one hydrogen.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.

生物活性

Tert-butyl methyl 1,4-phenylenedicarbamate (TBMPC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews the biological activity of TBMPC, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

TBMPC is a carbamate derivative characterized by the presence of a tert-butyl group and a phenylenedicarbamate moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C12H16N2O4

- Molecular Weight : 252.27 g/mol

The biological activity of TBMPC is primarily attributed to its ability to inhibit specific protein-protein interactions (PPIs) that are essential for bacterial survival. For instance, research has shown that compounds similar to TBMPC can inhibit the NusB–NusE interaction, which is critical for RNA transcription in bacteria. This inhibition leads to reduced bacterial growth and viability, making it a promising candidate for antibiotic development .

Efficacy Against Pathogens

TBMPC has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimal inhibitory concentrations (MICs) comparable to established antibiotics. For example:

- Staphylococcus aureus (MRSA): MIC of 2-8 μg/mL

- Escherichia coli : MIC of 16-32 μg/mL

- Pseudomonas aeruginosa : MIC of 32-64 μg/mL

These results indicate that TBMPC is particularly effective against multidrug-resistant strains, which are a growing public health concern .

Comparative Studies

A comparative analysis of TBMPC with other carbamate derivatives showed that it possesses superior antibacterial properties. For instance, while some derivatives exhibited high activity against Gram-positive bacteria, TBMPC maintained efficacy against a broader spectrum of pathogens, including resistant strains .

Study 1: Inhibition of NusB–NusE Interaction

A study conducted on the NusB–NusE PPI revealed that TBMPC analogs could inhibit this interaction with an IC50 value in the low micromolar range (approximately 20 μM). This finding supports the hypothesis that targeting PPIs can be an effective strategy for developing new antibacterial agents .

Study 2: Evaluation Against Biofilms

TBMPC was tested for its ability to disrupt biofilm formation in Staphylococcus epidermidis. Results indicated a significant reduction in biofilm biomass at concentrations as low as 4 μg/mL. This suggests that TBMPC not only inhibits bacterial growth but also affects the structural integrity of biofilms, which are often resistant to conventional treatments .

Data Summary

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus (MRSA) | 2-8 | Effective against resistant strains |

| Escherichia coli | 16-32 | Moderate resistance observed |

| Pseudomonas aeruginosa | 32-64 | Higher MIC indicates potential resistance |

| Staphylococcus epidermidis | 4 | Significant biofilm disruption |

属性

IUPAC Name |

tert-butyl N-[4-(methoxycarbonylamino)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-9(6-8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYCDOMYZGRLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。